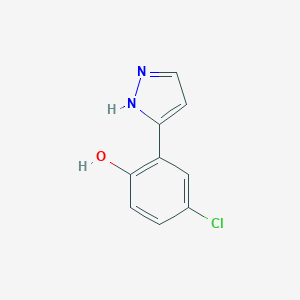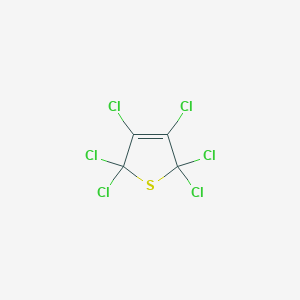
2,2,3,4,5,5-Hexachlorothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4,5,5-Hexachlorothiophene (HCTP) is a synthetic compound that belongs to the class of polychlorinated thiophenes. It is a highly stable and persistent organic pollutant that is widely distributed in the environment. HCTP has been found to have various applications in scientific research, including as a model compound for studying the behavior of polychlorinated thiophenes in the environment and as a tool for investigating the biochemical and physiological effects of these compounds.
Mecanismo De Acción
The mechanism of action of 2,2,3,4,5,5-Hexachlorothiophene is not fully understood. However, it has been suggested that 2,2,3,4,5,5-Hexachlorothiophene may act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. 2,2,3,4,5,5-Hexachlorothiophene has also been found to be toxic to aquatic organisms, and it may cause adverse effects on the reproductive and developmental processes of these organisms.
Efectos Bioquímicos Y Fisiológicos
2,2,3,4,5,5-Hexachlorothiophene has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,2,3,4,5,5-Hexachlorothiophene can induce oxidative stress and DNA damage in human liver cells. 2,2,3,4,5,5-Hexachlorothiophene has also been found to have estrogenic activity, which may contribute to its endocrine disrupting effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,3,4,5,5-Hexachlorothiophene has several advantages as a model compound for studying the behavior of polychlorinated thiophenes in the environment. It is highly stable and persistent, and it can be easily synthesized in the laboratory. However, 2,2,3,4,5,5-Hexachlorothiophene also has some limitations. It is highly toxic, and it may cause adverse effects on laboratory organisms. Additionally, 2,2,3,4,5,5-Hexachlorothiophene may not accurately represent the behavior of other polychlorinated thiophenes in the environment.
Direcciones Futuras
There are several future directions for research on 2,2,3,4,5,5-Hexachlorothiophene. One area of research is the development of new methods for synthesizing 2,2,3,4,5,5-Hexachlorothiophene that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanisms of action of 2,2,3,4,5,5-Hexachlorothiophene and other polychlorinated thiophenes, particularly their endocrine disrupting effects. Additionally, further studies are needed to determine the long-term effects of exposure to 2,2,3,4,5,5-Hexachlorothiophene on human health and the environment.
Métodos De Síntesis
2,2,3,4,5,5-Hexachlorothiophene can be synthesized by the reaction of 2,3,4,5,6-pentachlorothiophene with sulfur in the presence of a catalyst such as copper or iron. The reaction typically takes place under high temperature and pressure conditions.
Aplicaciones Científicas De Investigación
2,2,3,4,5,5-Hexachlorothiophene has been used in various scientific research applications, including as a model compound for studying the behavior of polychlorinated thiophenes in the environment. 2,2,3,4,5,5-Hexachlorothiophene has been found to be highly stable and persistent in the environment, and it has been detected in various environmental matrices such as soil, sediment, and water.
Propiedades
Número CAS |
18614-14-7 |
|---|---|
Nombre del producto |
2,2,3,4,5,5-Hexachlorothiophene |
Fórmula molecular |
C4Cl6S |
Peso molecular |
292.8 g/mol |
Nombre IUPAC |
2,2,3,4,5,5-hexachlorothiophene |
InChI |
InChI=1S/C4Cl6S/c5-1-2(6)4(9,10)11-3(1,7)8 |
Clave InChI |
UGSBEBRYCBKENJ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |
SMILES canónico |
C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl |
Otros números CAS |
18614-14-7 |
Sinónimos |
2,2,3,4,5,5-hexachlorothiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



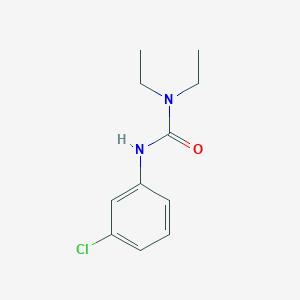
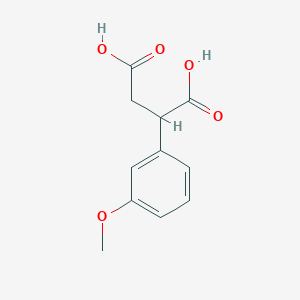
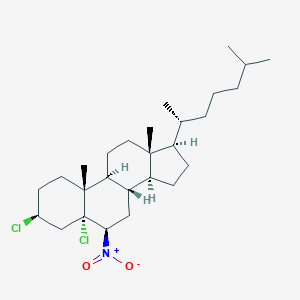
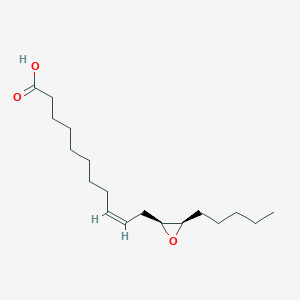
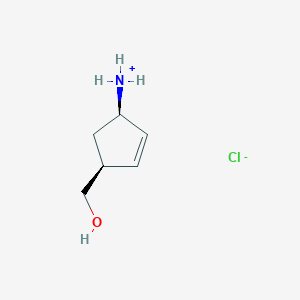
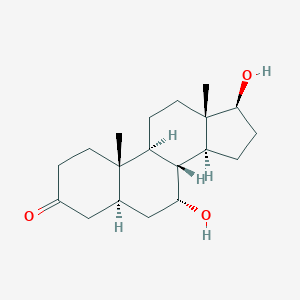
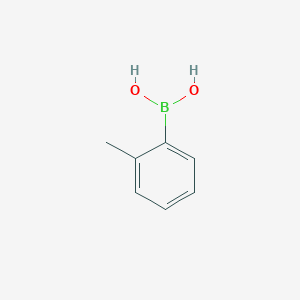
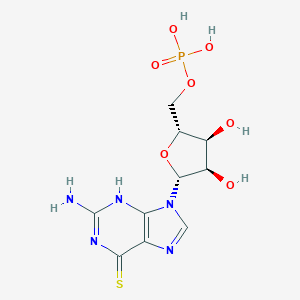


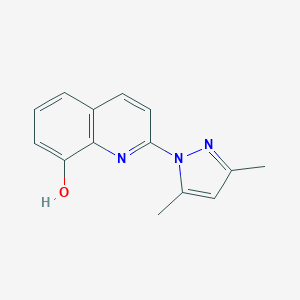
![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)
